molecular formula C21H20F2N2O3S B2912172 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide CAS No. 1105230-84-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2912172
CAS No.: 1105230-84-9
M. Wt: 418.46
InChI Key: CTFZPPFCUCTHHR-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The intermediate product is then reacted with tetrahydrofuran-2-ylmethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity . In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-2-27-17-6-3-7-18-19(17)24-21(29-18)25(12-14-5-4-10-28-14)20(26)15-9-8-13(22)11-16(15)23/h3,6-9,11,14H,2,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFZPPFCUCTHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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